molecular formula C8H9FN2O B1341273 3-Fluoro-4-methylbenzohydrazide CAS No. 953735-01-8

3-Fluoro-4-methylbenzohydrazide

Cat. No.: B1341273
CAS No.: 953735-01-8
M. Wt: 168.17 g/mol
InChI Key: IJKHDRBSWLCCDJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzohydrazide: is an organic compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . It is a derivative of benzohydrazide, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methylbenzohydrazide typically involves the reaction of 3-Fluoro-4-methylbenzoic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3-Fluoro-4-methylbenzoic acid+Hydrazine hydrateThis compound+Water\text{3-Fluoro-4-methylbenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-Fluoro-4-methylbenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Fluoro-4-methylbenzohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the hydrazide group play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    3-Fluorobenzohydrazide: Similar structure but lacks the methyl group at the fourth position.

    4-Methylbenzohydrazide: Similar structure but lacks the fluorine atom at the third position.

    3-Fluoro-4-methylbenzoic acid: Precursor to 3-Fluoro-4-methylbenzohydrazide, lacks the hydrazide group.

Uniqueness: this compound is unique due to the presence of both the fluorine atom and the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents can provide distinct properties compared to its analogs .

Properties

IUPAC Name

3-fluoro-4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKHDRBSWLCCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953735-01-8
Record name 3-fluoro-4-methylbenzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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